N,N-diethylethanamine;perylene
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Overview
Description
N,N-diethylethanamine;perylene: is a compound that combines the properties of an amine (N,N-diethylethanamine) and a polycyclic aromatic hydrocarbon (perylene). N,N-diethylethanamine is a tertiary amine, while perylene is known for its aromaticity and stability. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine: can be synthesized through the alkylation of diethylamine with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction.
Perylene: can be synthesized through the cyclization of naphthalene derivatives under high-temperature conditions. The process often involves the use of catalysts such as aluminum chloride or ferric chloride.
Industrial Production Methods:
N,N-diethylethanamine: is produced industrially by the continuous alkylation of diethylamine with ethylene in the presence of a catalyst.
Perylene: is produced through the catalytic cyclization of naphthalene derivatives in large-scale reactors, followed by purification processes such as recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation reactions to form N,N-diethylacetamide. Perylene can be oxidized to form perylenequinone.
Reduction: Perylene can be reduced to form dihydroperylene under hydrogenation conditions.
Substitution: N,N-diethylethanamine can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Alkyl halides such as methyl iodide or ethyl bromide are used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: N,N-diethylacetamide and perylenequinone.
Reduction: Dihydroperylene.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Chemistry:
N,N-diethylethanamine: is used as a base in organic synthesis and as a catalyst in various chemical reactions.
Perylene: is used as a precursor for the synthesis of organic semiconductors and dyes.
Biology:
N,N-diethylethanamine: is used in the synthesis of pharmaceuticals and agrochemicals.
Perylene: derivatives are used as fluorescent probes in biological imaging.
Medicine:
N,N-diethylethanamine: is used in the formulation of local anesthetics and other therapeutic agents.
Perylene: derivatives are being explored for their potential use in photodynamic therapy for cancer treatment.
Industry:
N,N-diethylethanamine: is used as a corrosion inhibitor and as an additive in lubricants.
Perylene: is used in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
N,N-diethylethanamine:
- Acts as a nucleophile in organic reactions, facilitating the formation of new chemical bonds.
- In biological systems, it can interact with enzymes and receptors, modulating their activity.
Perylene:
- Exhibits strong π-π interactions due to its aromatic structure, making it useful in electronic applications.
- In biological systems, perylene derivatives can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis.
Comparison with Similar Compounds
N,N-dimethylethanamine: Similar to N,N-diethylethanamine but with two methyl groups instead of ethyl groups.
N,N-diisopropylethanamine: Similar to N,N-diethylethanamine but with isopropyl groups instead of ethyl groups.
Anthracene: Similar to perylene but with three fused benzene rings instead of four.
Uniqueness:
N,N-diethylethanamine: has a higher nucleophilicity compared to N,N-dimethylethanamine due to the larger ethyl groups.
Perylene: has a more extended π-conjugation system compared to anthracene, resulting in better electronic properties for applications in organic electronics.
Properties
CAS No. |
92752-13-1 |
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Molecular Formula |
C26H27N |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N,N-diethylethanamine;perylene |
InChI |
InChI=1S/C20H12.C6H15N/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;1-4-7(5-2)6-3/h1-12H;4-6H2,1-3H3 |
InChI Key |
WQSVBIVXJKFBIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 |
Origin of Product |
United States |
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